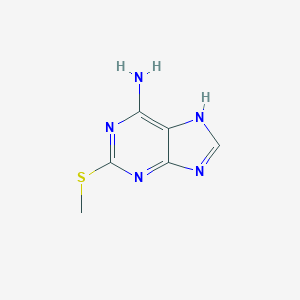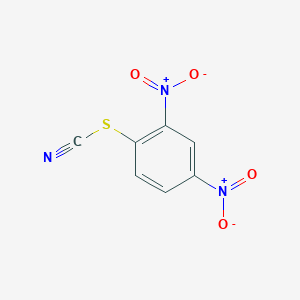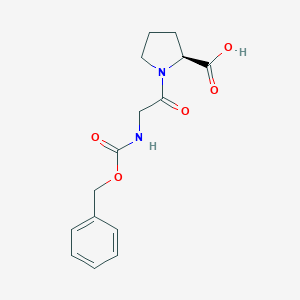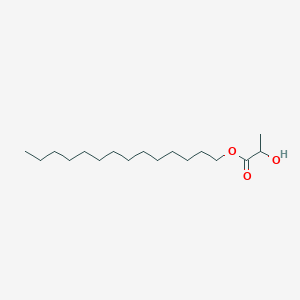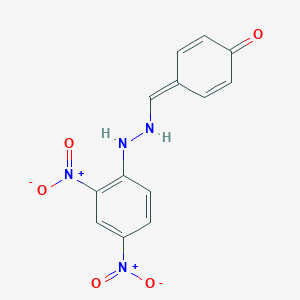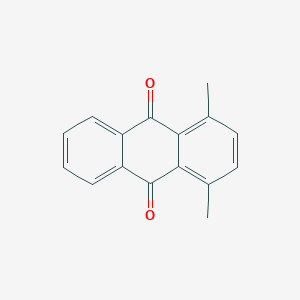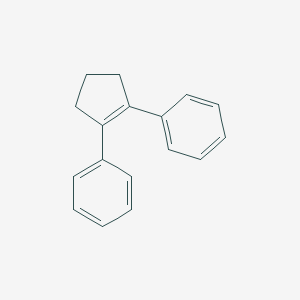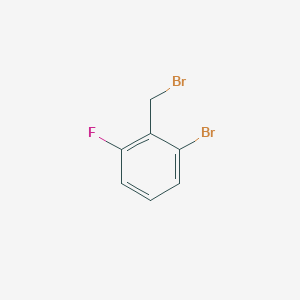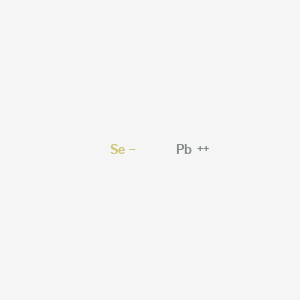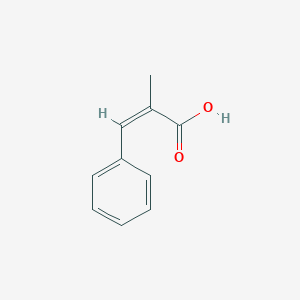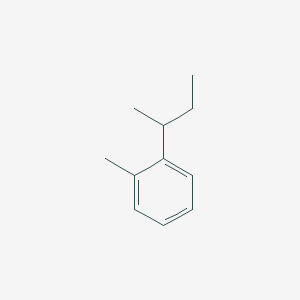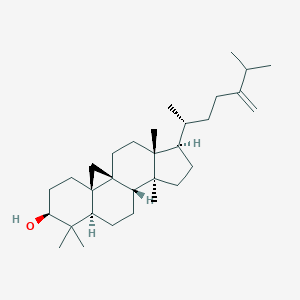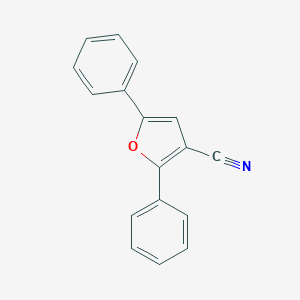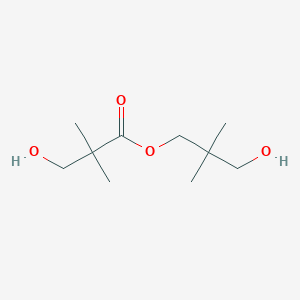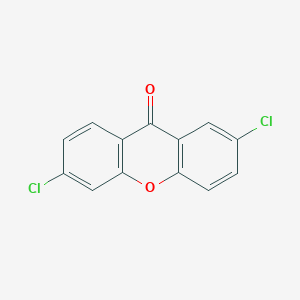
2,6-Dichloroxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloroxanthen-9-one, also known as DCX, is a fluorescent dye that has been widely used in scientific research due to its unique properties. It is a highly sensitive probe for measuring intracellular calcium levels, making it a valuable tool in the study of cellular signaling pathways.
Applications De Recherche Scientifique
2,6-Dichloroxanthen-9-one has been used in a wide range of scientific research applications, including calcium imaging, ion channel studies, and neuronal activity analysis. It is particularly useful in the study of intracellular calcium signaling, as it exhibits a strong fluorescence response to changes in calcium levels. 2,6-Dichloroxanthen-9-one has also been used in the study of cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
Mécanisme D'action
The mechanism of action of 2,6-Dichloroxanthen-9-one involves its ability to bind to calcium ions. When 2,6-Dichloroxanthen-9-one binds to calcium ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property makes 2,6-Dichloroxanthen-9-one a valuable tool for measuring changes in intracellular calcium levels, which are important in a wide range of cellular processes.
Effets Biochimiques Et Physiologiques
2,6-Dichloroxanthen-9-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to bind to calcium ions, 2,6-Dichloroxanthen-9-one has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel Kv1.3. It has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Dichloroxanthen-9-one is its high sensitivity to changes in intracellular calcium levels. This property makes it a valuable tool for studying cellular signaling pathways. However, 2,6-Dichloroxanthen-9-one does have some limitations. It is known to bind to other divalent cations, such as magnesium and zinc, which can interfere with its ability to measure calcium levels. Additionally, 2,6-Dichloroxanthen-9-one is not cell-permeable, meaning that it cannot be used to measure calcium levels in living cells.
Orientations Futures
There are several potential future directions for research involving 2,6-Dichloroxanthen-9-one. One area of interest is the development of new fluorescent dyes that are more selective for calcium ions and less prone to interference from other divalent cations. Another area of interest is the development of cell-permeable forms of 2,6-Dichloroxanthen-9-one, which would allow for the measurement of intracellular calcium levels in living cells. Finally, there is potential for the use of 2,6-Dichloroxanthen-9-one as a therapeutic agent for cancer treatment, although further research is needed to explore this possibility.
Conclusion
2,6-Dichloroxanthen-9-one is a valuable tool in scientific research due to its ability to measure changes in intracellular calcium levels. Its unique properties make it a valuable tool for studying cellular signaling pathways and have potential applications in cancer treatment. While there are some limitations to its use, there is still much potential for future research involving 2,6-Dichloroxanthen-9-one.
Méthodes De Synthèse
The synthesis of 2,6-Dichloroxanthen-9-one involves the reaction of 9-chloroxanthene with phosphorus oxychloride and aluminum chloride. The resulting product is then treated with sodium hydroxide to yield 2,6-Dichloroxanthen-9-one. This method has been used to produce high-quality 2,6-Dichloroxanthen-9-one with good yields.
Propriétés
Numéro CAS |
1556-62-3 |
|---|---|
Nom du produit |
2,6-Dichloroxanthen-9-one |
Formule moléculaire |
C13H6Cl2O2 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
2,6-dichloroxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O2/c14-7-2-4-11-10(5-7)13(16)9-3-1-8(15)6-12(9)17-11/h1-6H |
Clé InChI |
NOOUMCKTSHNIHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC3=C(C2=O)C=C(C=C3)Cl |
Autres numéros CAS |
1556-62-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



